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molecular formula C11H5BrClFN2 B8286499 4-bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole

4-bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole

Cat. No. B8286499
M. Wt: 299.52 g/mol
InChI Key: OPRZYPBMPAYJSR-UHFFFAOYSA-N
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Patent
US08518964B2

Procedure details

4-Bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole (150 mg, 0.501 mmol) was dissolved in methylamine in methanol (3 mL, 6.00 mmol) and heated to 140° C. in the microwave for six hours. The reaction mixture was concentrated in vacuo and purified on silica gel (0-20% ethyl acetate/hexanes gradient elution).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[NH:8][C:9]3[CH:10]=[CH:11][C:12]([F:15])=[CH:13][C:14]=3[C:6]=2[C:5](Cl)=[N:4][CH:3]=1.CO.[CH3:19][NH2:20]>>[Br:1][C:2]1[C:7]2[NH:8][C:9]3[CH:10]=[CH:11][C:12]([F:15])=[CH:13][C:14]=3[C:6]=2[C:5]([NH:20][CH3:19])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=CN=C(C2=C1NC=1C=CC(=CC21)F)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on silica gel (0-20% ethyl acetate/hexanes gradient elution)

Outcomes

Product
Name
Type
Smiles
BrC1=CN=C(C2=C1NC=1C=CC(=CC21)F)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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